molecular formula C21H18ClF3N4 B1406694 (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine CAS No. 1311283-99-4

(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Cat. No. B1406694
CAS RN: 1311283-99-4
M. Wt: 418.8 g/mol
InChI Key: JQSNKVNUBPJYTQ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine is a useful research compound. Its molecular formula is C21H18ClF3N4 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Complexes and Catalysis

A study by (Themmila Khamrang et al., 2016) reported the synthesis, structures, and biological activities of ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine ligands, highlighting their enhanced cytotoxicity against lung cancer cell lines. This research illustrates the potential of pyridine derivatives in developing organometallic complexes with significant biological activities, suggesting a possible area of application for the compound in medicinal chemistry and oncology research.

Photoredox Catalysis

The work by (M. Ociepa et al., 2018) on metal-free photoredox catalysis employing redox-activated primary amine derivatives for the formation of carbon-carbon bonds highlights the compound's potential in synthetic organic chemistry. The presence of amine and pyridine functionalities suggests its utility in similar redox processes, possibly enabling the synthesis of complex organic molecules.

Water Purification

Research by (Vanga Devendar Goud et al., 2015) introduced amine-functionalized polymers synthesized via click chemistry for the extraction of metal nanoparticles and organic dyes from water. Given the compound's amine functionality, it could be explored for similar applications in environmental chemistry, particularly in the development of new materials for water purification and treatment technologies.

Coordination Chemistry and Material Science

(S. Dehghanpour et al., 2007) synthesized and characterized copper(I) complexes containing novel bidentate iminopyridine ligands, exploring their photophysical properties. This suggests that the compound could find applications in material science, particularly in the development of novel coordination complexes with potential optoelectronic applications.

properties

IUPAC Name

6-[4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4/c1-29(2)20-12-16(21(23,24)25)11-19(27-20)15-5-3-14(4-6-15)13-26-28-18-9-7-17(22)8-10-18/h3-13,28H,1-2H3/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSNKVNUBPJYTQ-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NNC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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